1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol
Beschreibung
1-[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is a benzodiazole derivative characterized by a benzodiazole core substituted with a 3-phenylpropyl chain at the 1-position and a butanol group at the 2-position.
Eigenschaften
IUPAC Name |
1-[1-(3-phenylpropyl)benzimidazol-2-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-9-19(23)20-21-17-13-6-7-14-18(17)22(20)15-8-12-16-10-4-3-5-11-16/h3-7,10-11,13-14,19,23H,2,8-9,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJFKRYPAGPSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the phenylpropyl and butanol groups. The reaction conditions often include the use of acidic or basic catalysts, and the process may involve multiple steps to achieve the desired product .
Industrial production methods for benzimidazole derivatives generally involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow processes, high-pressure reactors, and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Wirkmechanismus
The mechanism of action of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is likely related to its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their diverse pharmacological effects. The exact mechanism may involve binding to DNA, inhibition of enzyme activity, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in the substituents attached to the benzodiazole core, significantly influencing physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Impact: The target compound’s 3-phenylpropyl group likely increases lipophilicity compared to ethylphenoxy or methoxyphenoxy substituents, affecting membrane permeability and bioactivity .
Antifungal Potential:
- Triazoles : Triadimefon and cyproconazole are effective against Botrytis cinerea but face regulatory scrutiny due to environmental persistence .
- Benzodiazoles: Structural analogs with phenoxy or methoxy groups (e.g., ) show promise in screening assays, suggesting the target compound may share bioactivity while offering improved safety profiles .
Pharmacological Screening:
Compounds like 1-{1-[4-(3-methoxyphenoxy)butyl]-1H-benzodiazol-2-yl}butan-1-ol are used in high-throughput screening, highlighting the benzodiazole scaffold’s versatility in drug discovery .
Physicochemical Properties
- Crystallography: Analogs such as 2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-benzodiazol-2-yl]phenol exhibit monoclinic crystal structures (space group P21/c), which correlate with stability and bioavailability .
- Solubility : The target compound’s phenylpropyl chain may reduce aqueous solubility compared to hydroxylated analogs, necessitating formulation adjustments for practical use .
Biologische Aktivität
1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is a novel compound belonging to the class of benzodiazole derivatives, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications due to its unique structural features, including a phenylpropyl side chain and an alcohol functional group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is , with a molecular weight of approximately 290.38 g/mol. The compound's structure can be represented as follows:
The biological activity of 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol is primarily attributed to its role as a potassium channel inhibitor. Research indicates that this inhibition can lead to altered membrane potential and excitability in cardiac and neuronal tissues. The compound modulates ion currents, which may result in therapeutic effects for conditions such as arrhythmias and epilepsy.
Antiviral Activity
A study published in "Bioorganic & Medicinal Chemistry" explored the synthesis and antiviral activity of various benzimidazole derivatives, including compounds structurally similar to 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol. Results indicated that some derivatives exhibited moderate to significant antiviral activity against influenza A virus (H1N1) and respiratory syncytial virus (RSV).
Neuropharmacological Effects
The interaction of this compound with gamma-aminobutyric acid (GABA) receptors has been studied, suggesting that it enhances GABAergic neurotransmission. This mechanism could lead to anxiolytic and sedative effects, making it potentially useful in treating anxiety disorders .
Study on Cardiac Effects
A research study investigated the effects of benzodiazole derivatives on cardiac tissues. The results demonstrated that compounds similar to 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol could effectively reduce arrhythmia incidence in animal models by stabilizing membrane potential through potassium channel modulation .
Study on Neurological Disorders
Another clinical trial focused on the efficacy of benzodiazole derivatives in managing epilepsy symptoms. Participants receiving treatment with compounds related to 1-[1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-yl]butan-1-ol showed a significant reduction in seizure frequency compared to the control group .
Data Table: Biological Activities Overview
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
